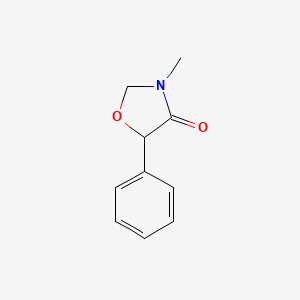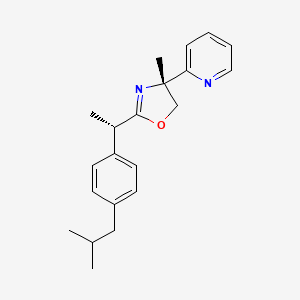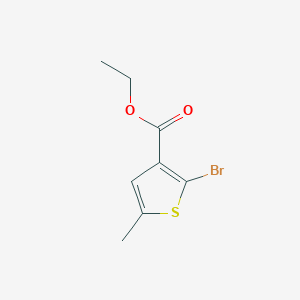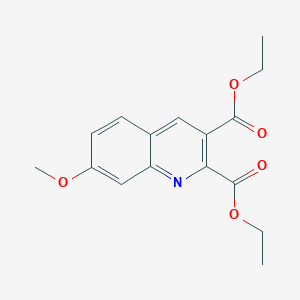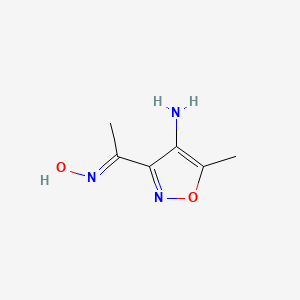
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes an isobenzofuranone core substituted with aminoethyl and dihydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuranone core, followed by the introduction of the aminoethyl and dihydroxy groups through selective functionalization reactions. Key steps may include:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the aminoethyl group: This step often involves nucleophilic substitution reactions using reagents like ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl group can form hydrogen bonds or electrostatic interactions, while the dihydroxy groups can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)-1H-indol-5-ol (Serotonin): Shares the aminoethyl group but has an indole core instead of an isobenzofuranone core.
3-(2-Aminoethyl)indole (Tryptamine): Similar structure but lacks the dihydroxy groups.
Uniqueness
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one is unique due to the combination of its isobenzofuranone core with aminoethyl and dihydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-6,7-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H11NO4/c11-4-3-7-5-1-2-6(12)9(13)8(5)10(14)15-7/h1-2,7,12-13H,3-4,11H2 |
Clave InChI |
YXVORKXTZQMDTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(OC2=O)CCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


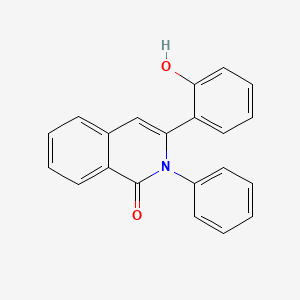





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
